molecular formula C11H9BO4 B1422128 5-Borono-1-naphthoic acid CAS No. 216060-11-6

5-Borono-1-naphthoic acid

Cat. No.: B1422128
CAS No.: 216060-11-6
M. Wt: 216 g/mol
InChI Key: NBMJISAJLZTPOX-UHFFFAOYSA-N
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Description

5-Borono-1-naphthoic acid is an organic compound with the molecular formula C11H9BO4. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Borono-1-naphthoic acid typically involves the borylation of 1-naphthoic acid derivatives. One common method is the direct electrophilic borylation of aryl Grignard reagents prepared from aryl bromides. This reaction is carried out in the presence of magnesium and lithium chloride, followed by the addition of boron reagents .

Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves the use of borate esters as intermediates. These esters are synthesized by the dehydration of boric acid with alcohols. The borate esters are then converted to boronic acids through hydrolysis .

Chemical Reactions Analysis

Types of Reactions: 5-Borono-1-naphthoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-Borono-1-naphthoic acid is unique due to its naphthalene ring structure, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring selective reactivity and stability .

Properties

IUPAC Name

5-borononaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BO4/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6,15-16H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMJISAJLZTPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=C(C2=CC=C1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681865
Record name 5-Borononaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216060-11-6
Record name 5-Borononaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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